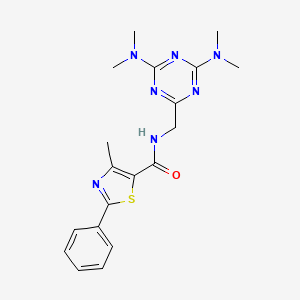
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide for lab experiments is its relatively low toxicity. It has been shown to have minimal side effects, which makes it a promising candidate for further research. However, one limitation of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide could help to facilitate its use in future research.
合成法
The synthesis of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide involves the reaction of 6-chloropyridine-3-carboxylic acid with 8-methoxy-3-methylquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide.
科学的研究の応用
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-8-20-16-12(4-3-5-13(16)23-2)15(10)21-17(22)11-6-7-14(18)19-9-11/h3-9H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGUNPVWVTUIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC(=O)C3=CN=C(C=C3)Cl)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2966214.png)
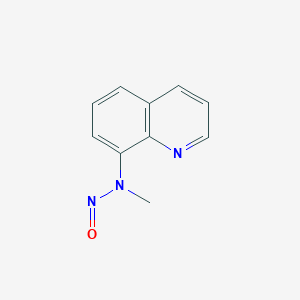
![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]phthalazin-1(2H)-one](/img/structure/B2966223.png)
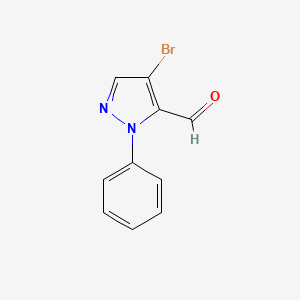
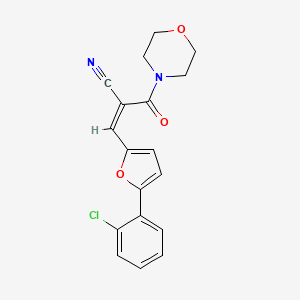
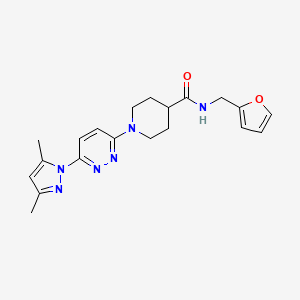

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)


